Sar-Pro-Arg-pNA
Overview
Description
Sar-Pro-Arg-pNA is a chromogenic substrate of α-thrombin . It can be used to test α-thrombin activity . The molecular weight of Sar-Pro-Arg-pNA is 462.50 and its formula is C20H30N8O5 .
Molecular Structure Analysis
The molecular structure of Sar-Pro-Arg-pNA consists of 20 carbon atoms, 30 hydrogen atoms, 8 nitrogen atoms, and 5 oxygen atoms . The exact mass is 462.23391609 g/mol . The InChIKey is JCWLDUJEFLRICN-HOTGVXAUSA-N .Physical And Chemical Properties Analysis
Sar-Pro-Arg-pNA has a molecular weight of 462.5 g/mol . It has 5 hydrogen bond donors and 7 hydrogen bond acceptors . The compound has a rotatable bond count of 10 . Its topological polar surface area is 201 Ų .Scientific Research Applications
Nanopore Sensing
In the field of molecular biology and diagnostics, Sar-Pro-Arg-pNA's related structures have been explored for the development of novel sensing techniques. For example, a study by Mereuta et al. (2022) demonstrated a single-molecule approach using arginine-tagged peptide nucleic acid (PNA) probes for the detection of nucleic acids. This method was effective for multiplexed discrimination among similar-sized single-stranded DNAs, offering potential applications in medical diagnostics, genetic screening, and disease monitoring, including for viruses like SARS-CoV-2 (Mereuta et al., 2022).
Antimicrobial Peptide Design
In the context of antimicrobial research, peptides similar to Sar-Pro-Arg-pNA have been studied for their potential as antimicrobial agents. A study by Robinson et al. (2005) investigated the properties and structure-activity relationships of macrocyclic analogues of protegrin I, a cationic antimicrobial peptide. The lead compound in this study, which incorporated elements similar to Sar-Pro-Arg-pNA, demonstrated antimicrobial activity against various bacteria, offering insights into the development of new antimicrobial agents (Robinson et al., 2005).
Thrombin Inhibition
In the pharmaceutical industry, peptides like Sar-Pro-Arg-pNA have been studied for their potential as thrombin inhibitors. Research by Shuman et al. (1993) explored the design of potent and selective serine protease inhibitors based on di- and tripeptide arginine aldehydes. These peptides, including compounds like Boc-D-Phe-Pro-Arg-H, have shown promise as pharmacological tools and in the development of clinically useful agents for conditions related to blood coagulation (Shuman et al., 1993).
properties
IUPAC Name |
(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-[2-(methylamino)acetyl]pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N8O5/c1-23-12-17(29)27-11-3-5-16(27)19(31)26-15(4-2-10-24-20(21)22)18(30)25-13-6-8-14(9-7-13)28(32)33/h6-9,15-16,23H,2-5,10-12H2,1H3,(H,25,30)(H,26,31)(H4,21,22,24)/t15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWLDUJEFLRICN-HOTGVXAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sar-Pro-Arg-pNA |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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